molecular formula C20H23N3O3S B2438975 ethyl 7-methyl-4-oxo-5-phenyl-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 878625-09-3

ethyl 7-methyl-4-oxo-5-phenyl-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2438975
CAS No.: 878625-09-3
M. Wt: 385.48
InChI Key: LPLRAOOUZZXNJZ-UHFFFAOYSA-N
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Description

ethyl 7-methyl-4-oxo-5-phenyl-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a tetrahydropyrido[2,3-d]pyrimidine core with various substituents such as a phenyl group, a propylthio group, and an ethyl ester group

Properties

IUPAC Name

ethyl 7-methyl-4-oxo-5-phenyl-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-4-11-27-20-22-17-16(18(24)23-20)15(13-9-7-6-8-10-13)14(12(3)21-17)19(25)26-5-2/h6-10,15H,4-5,11H2,1-3H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLRAOOUZZXNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methyl-4-oxo-5-phenyl-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, such as 2-aminopyrimidine derivatives, with suitable aldehydes and thiols under controlled conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

ethyl 7-methyl-4-oxo-5-phenyl-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups onto the pyrimidine ring .

Scientific Research Applications

Structural Overview

The compound features a tetrahydropyrido[2,3-d]pyrimidine core with significant substituents:

  • Phenyl Group : Enhances biological activity and solubility.
  • Propylthio Group : Imparts unique chemical properties that can influence reactivity.
  • Ethyl Ester Group : Affects pharmacokinetics and bioavailability.

Synthetic Routes

The synthesis involves multi-step organic reactions. A common method includes:

  • Condensation of 2-Aminopyrimidine Derivatives : Combined with suitable aldehydes and thiols.
  • Catalysis : Often catalyzed by acids or bases with controlled heating to facilitate product formation.
  • Industrial Methods : Large-scale production utilizes continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions

The compound can undergo various reactions:

  • Oxidation : Introducing additional functional groups.
  • Reduction : Converting ketone groups to alcohols.
  • Substitution : Adding new substituents onto the pyrimidine ring.

Major Products Formed

The products depend on the specific reagents and conditions used. For instance:

  • Oxidation may yield hydroxylated derivatives.
  • Substitution can introduce new alkyl or aryl groups.

Medicinal Chemistry

Ethyl 7-methyl-4-oxo-5-phenyl-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has shown potential as a pharmacological agent in:

  • Neurodegenerative Diseases : Studies indicate its efficacy in modulating neuroprotective pathways.
  • Cancer Treatment : Exhibits cytotoxicity against various cancer cell lines.

Biological Assays

The compound is utilized in biological assays to investigate:

  • Its effects on cellular processes such as apoptosis and proliferation.
  • Mechanistic studies on molecular pathways involved in disease progression.

Industrial Applications

The unique structure of this compound makes it valuable as an intermediate in synthesizing other complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results demonstrated significant reduction in cell death compared to untreated controls, suggesting its potential for treating neurodegenerative disorders.

Case Study 2: Anticancer Activity

Research focused on the anticancer properties of this compound revealed that it inhibits cell proliferation in breast cancer cell lines through induction of apoptosis. The mechanism was linked to modulation of key signaling pathways involved in cancer cell survival.

Study FocusFindings
NeuroprotectionReduced oxidative stress-induced cell death
Anticancer ActivityInhibition of proliferation and induction of apoptosis

Mechanism of Action

The mechanism of action of ethyl 7-methyl-4-oxo-5-phenyl-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. For example, it may modulate the activity of kinases or transcription factors involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar pyrimidine core but lacks the propylthio group and has different substituents.

    Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate: Another related compound with a piperazine group instead of the propylthio group.

Uniqueness

ethyl 7-methyl-4-oxo-5-phenyl-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its propylthio group, in particular, may enhance its lipophilicity and ability to interact with hydrophobic pockets in target proteins.

Biological Activity

Ethyl 7-methyl-4-oxo-5-phenyl-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a compound belonging to the pyrido[2,3-d]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic substitution reactions. The characterization of the compound is performed using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Studies have demonstrated that compounds within the pyrido[2,3-d]pyrimidine series exhibit significant anticancer properties. For instance:

  • Inhibition of eEF-2K : A related compound (A-484954) showed an IC50 value of 420 nM against eukaryotic elongation factor-2 kinase (eEF-2K), indicating potential for inhibiting cancer cell proliferation in MDA-MB-231 breast cancer cells .
CompoundTargetIC50 Value (nM)
A-484954eEF-2K420
Compound 9eEF-2K930

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated significant activity against various bacterial strains:

  • Disc Diffusion Method : The synthesized derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that at higher concentrations (200 μg/mL to 800 μg/mL), there was a notable increase in antimicrobial efficacy .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli200 μg/mL
S. aureus400 μg/mL

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrido[2,3-d]pyrimidine structure can enhance biological activity. For example:

  • The introduction of different substituents at the R1 and R2 positions has been found to significantly affect the potency against cancer cell lines and microbial strains .

Case Studies

  • Cytotoxicity Evaluation : In a study assessing various pyrido[2,3-d]pyrimidine derivatives for cytotoxic effects on human cancer cell lines such as HeLa and HepG2, ethyl 7-methyl-4-oxo derivatives exhibited promising results with total growth inhibition observed at concentrations around 35 µg/mL .
  • Antimicrobial Testing : Another study highlighted the compound's effectiveness against multiple microbial strains with significant growth inhibition noted at concentrations above 200 μg/mL .

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